molecular formula C24H19N5O2 B6508274 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(dimethylamino)phenyl)amino)naphthalene-1,4-dione CAS No. 385420-26-8

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(dimethylamino)phenyl)amino)naphthalene-1,4-dione

Cat. No.: B6508274
CAS No.: 385420-26-8
M. Wt: 409.4 g/mol
InChI Key: YTVLQVOUYKRXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(dimethylamino)phenyl)amino)naphthalene-1,4-dione is a complex organic compound that features a benzo[d][1,2,3]triazole moiety and a naphthalene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(dimethylamino)phenyl)amino)naphthalene-1,4-dione typically involves multi-step organic reactions. One common approach is to start with the naphthalene-1,4-dione core, which undergoes a series of substitutions and additions to introduce the benzo[d][1,2,3]triazole and dimethylaminophenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(dimethylamino)phenyl)amino)naphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its reactivity.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone analogs.

Scientific Research Applications

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(dimethylamino)phenyl)amino)naphthalene-1,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(dimethylamino)phenyl)amino)naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(dimethylamino)phenyl)amino)naphthalene-1,4-dione is unique due to its combination of a benzo[d][1,2,3]triazole moiety and a naphthalene-1,4-dione core, which imparts distinct electronic and structural properties

Properties

IUPAC Name

2-(benzotriazol-1-yl)-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2/c1-28(2)16-13-11-15(12-14-16)25-21-22(29-20-10-6-5-9-19(20)26-27-29)24(31)18-8-4-3-7-17(18)23(21)30/h3-14,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVLQVOUYKRXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.